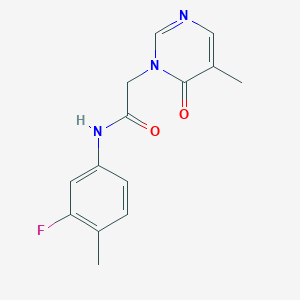
N-(3-fluoro-4-methylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-4-methylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C14H14FN3O2 and its molecular weight is 275.283. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-fluoro-4-methylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide (CAS Number: 1334376-28-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H14FN3O2, with a molecular weight of 275.28 g/mol. The structure includes a pyrimidine ring, which is known for its diverse biological activities, particularly in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C14H14FN3O2 |
| Molecular Weight | 275.28 g/mol |
| CAS Number | 1334376-28-1 |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds with fluorinated aryl groups have demonstrated significant antiproliferative effects against cancer cell lines by inducing apoptosis and inhibiting cell growth through various pathways, including:
- CYP450 Enzyme Induction : Some fluorinated compounds are known to induce cytochrome P450 enzymes, which can lead to increased metabolism of drugs and potential activation of prodrugs into their active forms .
- DNA Interaction : Compounds with similar structures have shown the ability to form DNA adducts, leading to disruption of DNA replication and transcription processes .
- Signal Transduction Pathways : The activity may also involve modulation of signaling pathways associated with cell survival and proliferation, such as the MAPK/ERK pathway .
Biological Activity Studies
Recent studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.
Antiproliferative Activity
A study focused on fluorinated pyrimidines indicated that modifications in the aromatic ring significantly enhance antiproliferative activity against various cancer cell lines, including breast and colon cancer cells. The highest activity was often correlated with specific substitutions on the phenyl ring .
In Vivo Studies
In vivo studies using animal models have shown that similar compounds exhibit reduced tumor growth rates when administered in therapeutic doses. These findings suggest that this compound could potentially share these beneficial effects.
Case Studies
- Fluorinated Benzothiazoles : A study on fluorinated benzothiazoles demonstrated potent antiproliferative activity without a biphasic dose-response relationship, suggesting a more predictable pharmacological profile compared to non-fluorinated counterparts .
- Pyrimidine Derivatives : Research on fluorinated pyrimidine derivatives highlighted their ability to inhibit key enzymes involved in cancer cell metabolism, further supporting the hypothesis that structural modifications can lead to enhanced biological activity .
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(5-methyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-9-3-4-11(5-12(9)15)17-13(19)7-18-8-16-6-10(2)14(18)20/h3-6,8H,7H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFGSDNFNITTBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC=C(C2=O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













